molecular formula C20H15N3O3S B3497414 3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone

3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone

Cat. No.: B3497414
M. Wt: 377.4 g/mol
InChI Key: KVPPDBKACGPXEV-UHFFFAOYSA-N
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Description

3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone is a synthetic organic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the isoquinolinone ring.

    Amination: Introduction of the amino group.

    Benzylation: Addition of the benzyl group.

    Thienyl Substitution: Incorporation of the thienyl group.

Each step would require specific reagents and conditions, such as nitrating agents (e.g., nitric acid), amination reagents (e.g., ammonia or amines), benzyl halides for benzylation, and thiophene derivatives for thienyl substitution.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

    Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.

    Nitro Compounds: Compounds with nitro groups that exhibit similar reactivity.

    Thienyl Compounds: Compounds containing the thienyl group.

Uniqueness

3-amino-2-benzyl-7-nitro-4-(2-thienyl)-1(2H)-isoquinolinone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinolinone derivatives.

Properties

IUPAC Name

3-amino-2-benzyl-7-nitro-4-thiophen-2-ylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c21-19-18(17-7-4-10-27-17)15-9-8-14(23(25)26)11-16(15)20(24)22(19)12-13-5-2-1-3-6-13/h1-11H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPPDBKACGPXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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